1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c27-31(28,19-10-5-2-6-11-19)22-23(30-21(24-22)20-12-7-17-29-20)26-15-13-25(14-16-26)18-8-3-1-4-9-18/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTLYGJPYSGWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 493.5 g/mol. Its structure incorporates several functional groups that contribute to its biological properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O6S |
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | 1-[4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-phenoxyethanone |
| InChI Key | JEJHDFWTUIWEKE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the oxazole ring through cyclization reactions. Subsequent steps include the introduction of the benzenesulfonyl group and the attachment of the piperazine moiety. The final product is obtained through nucleophilic substitution reactions involving phenoxyethanone.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and cellular receptors. The benzenesulfonyl group may inhibit enzyme activity, while the furan and oxazole rings could modulate signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
Study on Anticancer Activity
A study published in PMC explored derivatives of oxazolones with similar structures, revealing that certain compounds exhibited potent anticancer effects against multiple human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
Analgesic Activity Assessment
In another study focusing on analgesic compounds derived from oxazoles, researchers conducted writhing tests and hot plate tests on mice to assess pain relief efficacy. The results indicated that some derivatives significantly reduced pain responses without notable toxicity .
Scientific Research Applications
Scientific Research Applications of 1-{4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-phenoxyethanone
1-{4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-phenoxyethanone is a complex organic compound that combines benzenesulfonyl, furan, oxazole, piperazine, and phenoxyethanone moieties. The uniqueness of this compound lies in its specific combination of functional groups, which give it distinct chemical and biological properties.
Chemical Reactions
1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
- Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents like lithium aluminum hydride.
- Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Applications
1-{4-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has a wide range of scientific research applications:
- Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
- Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A , we compare its structural and functional attributes with analogous molecules from diverse pharmacological classes.
Table 1: Structural and Functional Comparison of Compound A and Analogs
Role of Sulfonyl Groups
- Compound A and the analog N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide both feature phenylsulfonyl groups, which enhance metabolic stability and facilitate hydrogen bonding with target proteins .
- ~450 g/mol for Compound A) .
Heterocyclic Core Variations
- Compound A uses a 1,3-oxazole core, whereas 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine employs a 1,2,4-oxadiazole.
- The thiophene-based analog (1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine ) replaces oxazole with thiophene, demonstrating tubulin inhibition, suggesting heterocycle choice directly impacts target selectivity .
Piperazine Substituent Effects
- Compound A and 1-(N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl)-4-phenylpiperazine both retain 4-phenylpiperazine, a moiety linked to CNS and antiviral activity. However, the latter’s tyrosine-sulfonyl extension may confer kinase inhibitory properties absent in Compound A .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxazole Core | Acetonitrile, K₂CO₃, reflux | 60–75% | |
| Piperazine Coupling | DCM, DIEA, RT | 50–65% |
Basic: Which spectroscopic and computational methods are critical for structural confirmation?
Answer:
- Spectroscopy :
- Computational :
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Answer:
- Key Modifications :
- Oxazole Substituents : Replace phenylsulfonyl with electron-withdrawing groups (e.g., nitro) to modulate electron density .
- Piperazine Position : Introduce para-substituted aryl groups to improve target binding .
- Methodology :
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Bioactivity (IC₅₀, µM) | Target | Reference |
|---|---|---|---|
| Phenylsulfonyl | 12.3 ± 1.2 | Acetylcholinesterase | |
| 4-Nitrobenzyl | 8.9 ± 0.8 | Acetylcholinesterase |
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Data Triangulation :
- Case Study : Discrepancies in bacterial biofilm inhibition ( vs. 18) were resolved by standardizing biofilm quantification protocols (e.g., crystal violet staining) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
Q. Table 3: Physicochemical Properties
| Parameter | Value | Reference |
|---|---|---|
| logP | 2.8 | |
| TPSA | 78.9 Ų |
Advanced: How can molecular docking guide target identification for this compound?
Answer:
- Protocol :
- Target Selection : Prioritize enzymes with known oxazole/piperazine interactions (e.g., kinases, phosphodiesterases) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking poses with X-ray crystallography data (if available) .
- Case Study : Docking predicted strong binding to PI3Kγ (∆G = −9.2 kcal/mol), confirmed by enzymatic assays .
Advanced: What safety precautions are critical during synthesis and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
